Fap-PI3KI1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

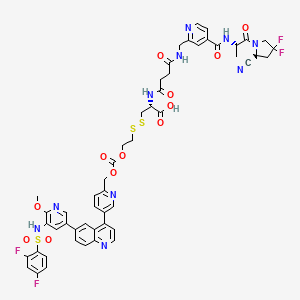

2D Structure

Properties

Molecular Formula |

C52H48F4N10O12S3 |

|---|---|

Molecular Weight |

1177.2 g/mol |

IUPAC Name |

(2R)-2-[[4-[[4-[[(2S)-1-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]-2-pyridinyl]methylamino]-4-oxobutanoyl]amino]-3-[2-[[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxy-3-pyridinyl]quinolin-4-yl]-2-pyridinyl]methoxycarbonyloxy]ethyldisulfanyl]propanoic acid |

InChI |

InChI=1S/C52H48F4N10O12S3/c1-29(49(70)66-28-52(55,56)21-37(66)22-57)63-47(69)31-11-13-58-36(17-31)25-61-45(67)9-10-46(68)64-43(50(71)72)27-80-79-16-15-77-51(73)78-26-35-6-3-32(23-60-35)38-12-14-59-41-7-4-30(18-39(38)41)33-19-42(48(76-2)62-24-33)65-81(74,75)44-8-5-34(53)20-40(44)54/h3-8,11-14,17-20,23-24,29,37,43,65H,9-10,15-16,21,25-28H2,1-2H3,(H,61,67)(H,63,69)(H,64,68)(H,71,72)/t29-,37-,43-/m0/s1 |

InChI Key |

DXXIUVWNTLDCDL-QWSSMIDASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CC(C[C@H]1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)N[C@@H](CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O |

Canonical SMILES |

CC(C(=O)N1CC(CC1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)NC(CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

FAP-Targeted PI3K Inhibition: A Technical Guide to the Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a promising target for selective cancer therapy. Its restricted expression in normal tissues minimizes off-target toxicity, a significant hurdle in conventional chemotherapy. This technical guide delineates the mechanism of action of FAP-targeted Phosphoinositide 3-kinase (PI3K) inhibitors (FAP-PI3Ki) in cancer. By conjugating a potent PI3K inhibitor to a FAP-targeting ligand, this strategy concentrates the therapeutic agent within the tumor microenvironment, thereby enhancing its anti-tumor efficacy and reducing systemic side effects. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the core mechanisms.

Core Mechanism of Action

The fundamental principle behind FAP-targeted PI3K inhibition lies in the selective delivery of a PI3K inhibitor to FAP-expressing cells within the tumor microenvironment. FAP is abundantly expressed on CAFs, which are key components of the tumor stroma and play a crucial role in tumor progression, invasion, and metastasis.[1][2][3]

The mechanism unfolds in two key stages:

-

Targeted Delivery: A FAP-targeting ligand, such as a small molecule or antibody fragment, is conjugated to a PI3K inhibitor. This conjugate circulates in the bloodstream and preferentially binds to FAP-expressing cells in the tumor stroma.

-

Internalization and Payload Release: Upon binding to FAP, the conjugate is internalized by the cell. Inside the cell, the PI3K inhibitor is released and exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway.

Inhibition of the PI3K/AKT/mTOR pathway in cancer cells and CAFs leads to a cascade of anti-tumor effects, including:

-

Induction of Apoptosis: The PI3K/AKT pathway is a critical survival pathway, and its inhibition can trigger programmed cell death in tumor cells.[4]

-

Inhibition of Cell Proliferation and Growth: This pathway is central to regulating cell cycle progression and growth.[5][6]

-

Reduction of Cell Migration and Invasion: FAP and the PI3K pathway are implicated in the epithelial-to-mesenchymal transition (EMT) and the degradation of the extracellular matrix, processes essential for metastasis.[5][7]

-

Modulation of the Tumor Microenvironment: By targeting CAFs, FAP-PI3Ki can alter the supportive stromal environment, potentially reducing angiogenesis and immune suppression.[8]

Signaling Pathways

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FAP expression has been shown to activate this pathway, promoting tumorigenesis.[5][6]

Caption: FAP promotes PI3K pathway activation, leading to cell growth. Fap-PI3Ki blocks this signaling.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of FAP-targeted PI3K inhibitors.

Table 1: In Vitro Efficacy of FAP-PI3Ki

| Cell Line | Treatment | Concentration | Effect | Fold Change | p-value | Reference |

| hFAP+ fibrosarcoma | FAP-PI3Ki | >10 nM | Suppression of pAKT/AKT ratio | 11-fold decrease | <0.05 | [9] |

| hFAP+ fibrosarcoma | FAP-PI3Ki | >10 nM | Suppression of pmTOR/mTOR ratio | 4-fold decrease | <0.05 | [9] |

| hFAP+ fibrosarcoma (with competitive inhibition) | FAP-PI3Ki | - | Increased AKT activity | 4.6x increase | <0.05 | [9] |

Table 2: In Vivo Efficacy of FAP-PI3Ki

| Xenograft Model | Treatment Group | Outcome | Result | p-value | Reference |

| hFAP+ fibrosarcoma | FAP-PI3Ki | pmTOR/mTOR expression | Near complete suppression (1.05 vs 0.087) | <0.05 | [9] |

| hFAP+ fibrosarcoma | FAP-PI3Ki vs. non-targeted PI3Ki | Treatment-related mortality | No mortality in FAP-PI3Ki group | <0.05 | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the mechanism of action of FAP-targeted PI3K inhibitors.

Cell Lines and Culture

-

Cell Lines: Patient-derived fibrosarcomas (aSMA-, FAP+, pAKT+), FAP-negative HT1080 fibrosarcoma cells (negative control), and methylcholanthrene-induced mouse fibrosarcoma transfected with human FAP cDNA (positive control) were utilized.[9] Lung adenocarcinoma (A549) and squamous cell carcinoma (SK-MES-1) cell lines have also been used to study FAP's role in PI3K signaling.[5]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Western Blot Analysis

Western blotting is employed to assess the activation state of key proteins in the PI3K/AKT/mTOR pathway.

Caption: A typical workflow for assessing protein phosphorylation via Western blot.

Protocol Steps:

-

Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FAP, p-AKT, AKT, p-mTOR, mTOR). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

-

Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software.[9]

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy and safety of FAP-targeted therapies.

Protocol Steps:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: FAP-positive and FAP-negative tumor cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are treated with the FAP-PI3Ki conjugate, a non-targeted PI3K inhibitor, or a vehicle control.

-

Tumor Monitoring: Tumor volume is measured regularly using calipers.

-

Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised, and tissues are collected for immunohistochemistry (IHC) and Western blot analysis to confirm target engagement and pathway inhibition.[9]

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of FAP and downstream signaling proteins within tumor tissues.

Protocol Steps:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed.

-

Staining: Sections are incubated with primary antibodies against FAP, p-AKT, etc., followed by a secondary antibody and a detection reagent (e.g., DAB).

-

Imaging: Stained slides are imaged using a microscope.

Conclusion

FAP-targeted PI3K inhibitors represent a promising strategy in precision oncology. By exploiting the differential expression of FAP in the tumor microenvironment, these agents can achieve high local concentrations of a potent therapeutic, thereby maximizing anti-tumor activity while minimizing systemic toxicity. The mechanism of action is centered on the inhibition of the critical PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation, survival, and invasion. Further research and clinical development of FAP-PI3Ki conjugates are warranted to fully realize their therapeutic potential in a variety of solid tumors.

References

- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor efficacy and potential mechanism of FAP-targeted radioligand therapy combined with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. FAP promotes clear cell renal cell carcinoma progression via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aimed-analytics.com [aimed-analytics.com]

- 9. aacrjournals.org [aacrjournals.org]

The Multifaceted Role of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a critical modulator of the tumor microenvironment (TME). Predominantly expressed on cancer-associated fibroblasts (CAFs), FAP plays a pivotal role in tumor progression, invasion, metastasis, and immunosuppression, making it a highly attractive target for novel cancer therapies.[1][2] This technical guide provides an in-depth exploration of FAP's functions, the signaling pathways it governs, and the experimental methodologies used to investigate its role in oncology.

Core Functions of FAP in the Tumor Microenvironment

FAP's influence on the TME is multifaceted, primarily driven by its enzymatic activity and its interactions with other cell surface proteins. Its key functions include:

-

Extracellular Matrix (ECM) Remodeling: FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase/collagenase) activity.[2][3] It contributes to the degradation of the ECM, particularly denatured type I and III collagen, which facilitates tumor cell invasion and metastasis.[4][5] This remodeling creates pathways for cancer cells to migrate and invade surrounding tissues.[6]

-

Immune Suppression: FAP-positive CAFs are instrumental in creating an immunosuppressive TME.[2] They can inhibit the activity and proliferation of crucial anti-tumor T cells through the secretion of immunosuppressive cytokines like TGF-β and IL-6.[2] Furthermore, FAP-driven signaling can lead to the recruitment of myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[1][7]

-

Angiogenesis: FAP expression is associated with tumor vascularization.[8] By remodeling the ECM and releasing pro-angiogenic factors, FAP-positive CAFs contribute to the formation of new blood vessels that supply tumors with essential nutrients and oxygen, promoting their growth.[8]

-

Promotion of Tumor Growth and Invasion: Through both its enzymatic and non-enzymatic functions, FAP directly and indirectly promotes tumor cell proliferation and invasion.[1][4] It can influence intracellular signaling pathways that control the cell cycle and proliferation.[4]

Quantitative Data Presentation: FAP Expression in Human Cancers

FAP is overexpressed in the stroma of more than 90% of human epithelial carcinomas, while its expression in normal adult tissues is minimal.[3][9] This differential expression makes FAP an excellent biomarker and therapeutic target. The following table summarizes FAP expression levels across various cancer types as determined by immunohistochemistry (IHC).

| Cancer Type | FAP Expression Level (Percentage of Positive Cases) | IHC Scoring Details | Reference(s) |

| Breast Cancer | High (over 70% of stromal cells in 46 of 52 samples) | H-score (product of % positive cells and intensity) | [10] |

| High prevalence in invasive ductal, mixed, and lobular subtypes | FAP intensity score | [11][12] | |

| Pancreatic Cancer | Strong FAP expression in 50-100% of cases | FAP immunohistochemistry score | [13] |

| Esophageal Cancer | Strong FAP expression in 50-100% of cases | FAP immunohistochemistry score | [13] |

| Lung Cancer | Strong FAP expression in 50-100% of cases | FAP immunohistochemistry score | [13] |

| Colorectal Cancer | 63% (IRS) to 79.1% (semi-quantitative) FAP-positive | Immunoreactive Score (IRS) and semi-quantitative grading | [14] |

| Strong FAP expression in 50-100% of cases | FAP immunohistochemistry score | [13] | |

| Ovarian Cancer | Strong FAP expression in 50-100% of cases | FAP immunohistochemistry score | [13] |

| Gastric Cancer | Strong FAP expression in 50-100% of cases | FAP immunohistochemistry score | [13] |

| Cholangiocarcinoma | Moderate-strong FAP expression in 93.1% of cases | Staining intensity and percentage area of tumor stroma involved | [5] |

| Renal Cell Carcinoma | Lower prevalence compared to other solid tumors | FAP intensity score | [11][12] |

| Sarcomas | High expression in various sarcoma entities | Not specified | [15] |

Key Signaling Pathways Involving FAP

FAP's pro-tumorigenic effects are mediated through the activation of several key intracellular signaling pathways.

FAP-uPAR-STAT3-CCL2 Signaling Axis

A critical pathway initiated by FAP in CAFs involves its interaction with the urokinase plasminogen activator receptor (uPAR), leading to the activation of STAT3 and the subsequent upregulation of the chemokine CCL2.[1][16] This axis is pivotal in recruiting MDSCs to the tumor, thereby fostering an immunosuppressive microenvironment.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast activation protein, alpha - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes [frontiersin.org]

- 6. Cleavage-site specificity of prolyl endopeptidase FAP investigated with a full-length protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3-CCL2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Fibroblast Activation Protein Expression by Stromal Cells and Tumor-Associated Macrophages in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FAP promotes clear cell renal cell carcinoma progression via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. sysy.com [sysy.com]

- 15. researchgate.net [researchgate.net]

- 16. Oncogenesis, Microenvironment Modulation and Clinical Potentiality of FAP in Glioblastoma: Lessons Learned from Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Fap-PI3KI: A Targeted Approach to Cancer Therapy - A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tumor microenvironment (TME) presents a significant challenge in cancer therapy, with cancer-associated fibroblasts (CAFs) playing a crucial role in tumor progression, metastasis, and drug resistance.[1][2] Fibroblast Activation Protein (FAP), a serine protease highly expressed on CAFs in most epithelial cancers with limited expression in normal tissues, has emerged as a promising target for delivering anti-cancer agents directly to the tumor stroma.[1][3][4][5] The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent event in a wide variety of cancers.[6][7][8][9][10] While PI3K inhibitors have shown clinical activity, their use can be limited by on-target, off-tumor toxicities. This technical guide explores the discovery and development of a hypothetical FAP-targeted PI3K inhibitor, Fap-PI3KI, a novel conjugate designed to selectively deliver a potent PI3K inhibitor to the tumor microenvironment, thereby enhancing anti-tumor efficacy and improving the therapeutic index.

Introduction: The Rationale for a FAP-Targeted PI3K Inhibitor

Fibroblast Activation Protein (FAP) as a Tumor-Specific Target

FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and collagenase/gelatinase activity.[3] Its expression is highly upregulated on CAFs, which are key components of the TME and contribute to tumorigenesis by remodeling the extracellular matrix, promoting angiogenesis, and suppressing the anti-tumor immune response.[1][3] The restricted expression pattern of FAP makes it an attractive target for the selective delivery of therapeutic payloads to the tumor site, minimizing exposure to healthy tissues.[1][2]

The PI3K/AKT/mTOR Pathway and its Role in Cancer

The PI3K/AKT/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives cancer cell proliferation, survival, and metabolic reprogramming.[7][8][9] PI3K inhibitors block this pathway and have demonstrated efficacy in treating various cancers.[6][8] However, the ubiquitous nature of PI3K signaling in normal tissues can lead to significant side effects, including hyperglycemia, rash, and diarrhea, which can limit their therapeutic potential.[10]

Fap-PI3KI: A Novel Conjugate Approach

Fap-PI3KI is a conceptual drug conjugate comprising a FAP-targeting moiety linked to a potent PI3K inhibitor. This design aims to leverage the tumor-specific expression of FAP to concentrate the PI3K inhibitor within the TME. This targeted delivery strategy is hypothesized to:

-

Increase the therapeutic concentration of the PI3K inhibitor at the tumor site.

-

Reduce systemic exposure and associated toxicities.

-

Potentially overcome resistance mechanisms associated with systemic PI3K inhibition.

Discovery and Preclinical Development of Fap-PI3KI

The development of Fap-PI3KI would follow a structured preclinical workflow designed to optimize its potency, selectivity, and in vivo efficacy.

Experimental Workflow

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Specific inhibition of fibroblast activation protein (FAP)-alpha prevents tumor progression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 5. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

Fap-PI3KI1: A Targeted Approach to Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective targeting of tumor cells while sparing healthy tissue remains the paramount objective in oncology drug development. A promising strategy to achieve this is the development of targeted drug conjugates, which combine the precision of a targeting moiety with the potency of a cytotoxic or pathway-inhibiting agent. This technical guide provides an in-depth overview of Fap-PI3KI1, a novel investigational therapeutic agent representing a new class of targeted therapies. This compound is a conjugate of a Fibroblast Activation Protein (FAP) targeting ligand and a Phosphoinositide 3-kinase (PI3K) inhibitor. This document will detail the mechanism of action, preclinical data, and the experimental protocols for the evaluation of this and similar targeted therapeutic agents.

Introduction: The Rationale for a FAP-Targeted PI3K Inhibitor

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of epithelial cancers, including breast, colorectal, pancreatic, and lung cancers.[1][2] Its expression in healthy adult tissues is minimal, making it an attractive target for tumor-specific drug delivery.[1][2] CAFs play a crucial role in tumor progression, including matrix remodeling, angiogenesis, and immunosuppression, and targeting FAP allows for the disruption of the supportive tumor stroma.[2][3]

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[4][5][6] Hyperactivation of this pathway is a common event in many human cancers, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[1] Consequently, PI3K inhibitors have been a major focus of cancer drug development. However, their systemic administration can be associated with significant toxicities, limiting their therapeutic window.[7]

This compound represents a strategic convergence of these two fields. By conjugating a potent PI3K inhibitor to a FAP-targeting ligand, the therapeutic agent is designed to concentrate the PI3K inhibitor at the tumor site, thereby increasing its efficacy while minimizing systemic exposure and associated side effects. A preclinical study on a FAP-targeted PI3K/AKT/mTOR inhibitor, omipalisib, in soft-tissue sarcomas has demonstrated the feasibility and potential of this approach.[7]

Mechanism of Action

The proposed mechanism of action for this compound is a two-step process:

-

Targeted Delivery: The FAP-targeting moiety of this compound binds with high affinity to FAP expressed on CAFs within the tumor microenvironment.

-

Payload Release and Action: Following binding, the conjugate is internalized, and the PI3K inhibitor payload is released, where it can then act on the PI3K/AKT/mTOR pathway in the CAFs and potentially in neighboring tumor cells through a bystander effect. Inhibition of this pathway in CAFs can modulate the tumor microenvironment, while its inhibition in cancer cells directly impedes their growth and survival.

Quantitative Data

The following tables summarize key quantitative data for representative FAP inhibitors and PI3K inhibitors, as well as preclinical data for a conceptual FAP-PI3K inhibitor conjugate.

Table 1: In Vitro Potency of Representative FAP Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| UAMC1110 | FAP | Enzymatic | - | 0.9 ± 0.1 | [8] |

| FAPI-04 | FAP | Enzymatic | 5.5 ± 1.1 | - | [9] |

| OncoFAP | FAP | Enzymatic | - | 0.399 | [10] |

| PNT6555 | FAP | Enzymatic | 78.1 ± 4.59 | - | [11] |

| SB02055 | FAP | Enzymatic | 0.41 ± 0.06 | - | [11] |

Table 2: In Vitro Potency of Representative PI3K Inhibitors

| Compound | PI3K Isoform | Assay Type | IC50 (nM) | Reference |

| Omipalisib (GSK2126458) | p110α/β/δ/γ, mTOR | Kinase | 0.019/0.13/0.024/0.06/0.18 | [12] |

| Buparlisib (BKM120) | p110α/β/δ/γ | Kinase | 52/166/116/262 | [13] |

| Pictilisib (GDC-0941) | p110α/δ/β/γ | Kinase | 3/3/33/75 | [14] |

| Pilaralisib (XL147) | p110α/δ/γ | Kinase | 39/36/23 | [13] |

Table 3: Preclinical Data for a FAP-Targeted PI3K Inhibitor (FAP-PI3Ki - Omipalisib Conjugate)

| Parameter | Cell Line | Result | Reference |

| In Vitro Activity | |||

| AKT/mTOR Pathway Suppression (pAKT/AKT ratio) | hFAP+ cells | 11-fold decrease at >10 nM | [7] |

| AKT/mTOR Pathway Suppression (pmTOR/mTOR ratio) | hFAP+ cells | 4-fold decrease at >10 nM | [7] |

| Competitive Inhibition of AKT activity (with free FAP ligand) | hFAP+ cells | 4.6-fold increase | [7] |

| Cell Migration | hFAP+ cells | Significant decrease | [7] |

| In Vivo Activity | |||

| Serum Insulin Levels (vs. non-targeted PI3Ki) | SCID Mice | 0.58 ng/mL vs 0.91 ng/mL | [7] |

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. This compound is designed to inhibit this pathway in the tumor microenvironment.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 9. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging [mdpi.com]

- 12. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]

- 14. Clinical development of phosphatidylinositol 3-kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fap-PI3KI1: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Fap-PI3KI1, a targeted inhibitor of phosphoinositide 3-kinase (PI3K). This compound represents a novel therapeutic strategy for idiopathic pulmonary fibrosis (IPF) by selectively targeting fibroblast activation protein (FAP)-expressing myofibroblasts.

Chemical Properties and Identification

This compound is a rationally designed molecule that conjugates a FAP-targeting ligand to a potent PI3K inhibitor. This targeted approach enhances the local concentration of the therapeutic agent in fibrotic tissues, minimizing systemic exposure and potential off-target effects.

| Property | Value | Source |

| Molecular Formula | C52H48F4N10O12S3 | [1][2] |

| Molecular Weight | 1177.19 g/mol | [2][3] |

| CAS Numbers | 2723568-72-5, 2415941-98-7 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. In the context of IPF, this pathway is aberrantly activated in myofibroblasts, leading to excessive collagen deposition and progressive lung scarring.

The FAP-targeting component of the molecule ensures its selective uptake by FAP-expressing myofibroblasts. Once internalized, the PI3K inhibitory moiety blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key step in the activation of the PI3K pathway. This disruption leads to the downstream inhibition of Akt and mTOR, ultimately suppressing collagen synthesis.

Biological Activity and Efficacy

The primary biological effect of this compound is the potent and selective inhibition of collagen synthesis in FAP-expressing cells. This has been demonstrated in preclinical models of IPF, where the compound effectively reduces collagen deposition and improves lung function.[3]

| Parameter | Value | Cell Line/Model |

| IC50 (Akt Phosphorylation) | 200 nM | IPF Fibroblasts |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the execution of key biological assays are described in the primary literature by Hettiarachchi et al., in Science Translational Medicine (2020). The following provides a generalized workflow for assessing the inhibitory activity of this compound.

Note: For precise, step-by-step instructions, including reagent concentrations, incubation times, and specific antibody details, readers are directed to the supplementary materials of the aforementioned publication.

Therapeutic Potential and Future Directions

This compound holds significant promise as a targeted therapy for IPF and potentially other fibrotic diseases characterized by the presence of FAP-expressing myofibroblasts. Its selective mode of action offers a potential improvement over non-targeted antifibrotic agents, which are often associated with dose-limiting side effects. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this innovative compound. The targeted delivery of a PI3K inhibitor specifically to fibrotic lung fibroblasts has been shown to suppress pulmonary fibrosis in experimental models.

References

FAP-PI3K Inhibitor Selectivity and Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a highly specific marker for cancer-associated fibroblasts (CAFs) and other cells in the tumor microenvironment, as well as in tissues undergoing fibrosis. The targeted delivery of therapeutic agents to FAP-expressing cells is a promising strategy to enhance efficacy and minimize off-target toxicity. One such approach involves the development of FAP-targeted Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers and fibrotic diseases.

This technical guide provides an in-depth overview of the core principles and methodologies used to characterize the selectivity and specificity of FAP-targeted PI3K inhibitors, with a focus on the conceptual framework and experimental protocols relevant to their preclinical development. While this guide will refer to the FAP-PI3K inhibitor conjugate known as FAP-PI3KI1, it is important to note that specific quantitative data on its PI3K isoform selectivity and off-target kinase profile are not publicly available at the time of writing. Therefore, this document will focus on the established methodologies and general principles applicable to the characterization of such targeted inhibitors.

The Critical Importance of Selectivity and Specificity

In the development of any kinase inhibitor, establishing its selectivity and specificity is paramount.

-

Selectivity refers to the inhibitor's ability to preferentially bind to and inhibit the intended target over other closely related members of the same protein family. For a PI3K inhibitor, this primarily concerns its activity against the different Class I PI3K isoforms: p110α, p110β, p110γ, and p110δ. Each isoform has distinct roles in normal physiology and disease, and isoform-selective inhibitors can offer a better therapeutic window and reduced mechanism-based toxicities.

-

Specificity refers to the inhibitor's propensity to interact with its intended target(s) versus a broad range of other, unrelated proteins (e.g., other kinase families). Poor specificity can lead to unexpected off-target effects and toxicities.

For a FAP-targeted PI3K inhibitor, selectivity and specificity are multi-layered concepts:

-

Targeting Moiety Specificity: The FAP-targeting ligand must exhibit high affinity and specificity for FAP to ensure preferential accumulation of the conjugate in the target tissue.

-

Payload Selectivity: The PI3K inhibitor component should ideally exhibit a well-defined selectivity profile for the PI3K isoform(s) driving the pathology in the target cells.

-

Payload Specificity: The PI3K inhibitor should have minimal activity against other kinases to avoid off-target toxicities.

Data Presentation: A Framework for Quantitative Analysis

A comprehensive understanding of an inhibitor's selectivity and specificity requires quantitative data. While specific data for this compound is not available, the following tables provide a template for how such data should be structured for clear comparison.

Table 1: PI3K Isoform Selectivity Profile (Biochemical Assay)

| PI3K Isoform | IC50 (nM) |

| p110α | Data not available |

| p110β | Data not available |

| p110γ | Data not available |

| p110δ | Data not available |

IC50: The half-maximal inhibitory concentration.

Table 2: Off-Target Kinase Profile (Kinome Scan)

| Kinase Target | % Inhibition @ 1 µM |

| Kinase 1 | Data not available |

| Kinase 2 | Data not available |

| Kinase 3 | Data not available |

| ... | Data not available |

A kinome scan typically assesses the inhibitor's activity against a large panel of kinases (e.g., >400) at a fixed concentration.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the selectivity and specificity of FAP-PI3K inhibitors.

Biochemical Assays for PI3K Isoform Selectivity

1. In Vitro Kinase Assay (Radiometric)

This is a classic and direct method to measure the enzymatic activity of PI3K isoforms.

-

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) by a specific PI3K isoform. The resulting radiolabeled product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is then separated and quantified.

-

Protocol:

-

Reaction Setup: In a 96-well plate, combine the reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT), the specific recombinant PI3K isoform (p110α, β, γ, or δ), and the FAP-PI3K inhibitor at various concentrations.

-

Substrate Addition: Add the lipid substrate vesicles (containing PIP2 and phosphatidylserine).

-

Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Lipid Extraction: Extract the lipids using a chloroform/methanol mixture.

-

Separation: Spot the lipid extract onto a thin-layer chromatography (TLC) plate and separate the lipids using an appropriate solvent system.

-

Quantification: Expose the TLC plate to a phosphor screen and quantify the amount of radiolabeled PIP3 using a phosphorimager.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. In Vitro Kinase Assay (Luminescence-Based)

This is a non-radioactive, high-throughput alternative to the radiometric assay.

-

Principle: This assay measures the amount of ADP produced in the kinase reaction. The amount of ADP is inversely proportional to the amount of remaining ATP. The ATP is then used in a luciferase-catalyzed reaction to produce light, which is quantified.

-

Protocol:

-

Kinase Reaction: Perform the kinase reaction as described in the radiometric assay, but using only non-radiolabeled ATP.

-

ADP Detection: After the kinase reaction, add a reagent that simultaneously stops the kinase reaction and detects the amount of ADP produced. Commercially available kits (e.g., ADP-Glo™) are often used for this step.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is directly related to kinase activity. Calculate the IC50 values as described above.

-

Cellular Assays for PI3K Pathway Inhibition and Specificity

1. Western Blotting for Phospho-Protein Levels

-

Principle: This assay measures the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein, in cells treated with the inhibitor. A reduction in the phosphorylation of these proteins indicates pathway inhibition.

-

Protocol:

-

Cell Culture and Treatment: Plate FAP-positive and FAP-negative cells and treat them with varying concentrations of the FAP-PI3K inhibitor for a specified time. A growth factor (e.g., IGF-1) can be used to stimulate the PI3K pathway.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of PI3K pathway proteins (e.g., phospho-AKT Ser473, phospho-S6) and their total protein counterparts.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

2. Cell Viability/Proliferation Assays

-

Principle: These assays assess the effect of the inhibitor on the viability and proliferation of FAP-positive versus FAP-negative cells. Specificity is demonstrated if the inhibitor has a more potent effect on FAP-positive cells.

-

Protocol (MTT Assay):

-

Cell Seeding: Seed FAP-positive and FAP-negative cells in 96-well plates.

-

Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a defined period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.

-

Off-Target Kinase Profiling

1. Kinome Scan

-

Principle: This is a high-throughput screening method to assess the specificity of a kinase inhibitor against a large panel of purified kinases. One common method is a competition binding assay where the inhibitor's ability to displace a ligand from the active site of each kinase is measured.

-

Protocol (General Overview):

-

Assay Platform: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX, Reaction Biology).

-

Inhibitor Submission: The FAP-PI3K inhibitor is submitted for screening.

-

Screening: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (often >400).

-

Data Reporting: The results are reported as the percentage of inhibition for each kinase.

-

Follow-up: For any significant off-target hits, follow-up dose-response assays can be performed to determine the IC50 values.

-

Mandatory Visualizations

Caption: The PI3K/AKT/mTOR signaling pathway.

Caption: Experimental workflow for selectivity and specificity profiling.

Caption: Relationship between selectivity, specificity, and therapeutic outcome.

Conclusion

The development of FAP-targeted PI3K inhibitors represents a highly promising strategy for the treatment of cancer and fibrotic diseases. A thorough and quantitative assessment of the inhibitor's selectivity for PI3K isoforms and its broader kinase specificity is a critical component of preclinical development. This in-depth technical guide has outlined the key concepts and provided detailed experimental protocols for the biochemical and cellular assays required to build a comprehensive selectivity and specificity profile. While specific quantitative data for this compound is not currently in the public domain, the methodologies described herein provide a robust framework for the evaluation of this and other novel targeted kinase inhibitors, ultimately guiding the selection of candidates with the highest potential for clinical success.

Methodological & Application

Application Notes and Protocols for Fap-PI3KI1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fap-PI3KI1, a Fibroblast Activation Protein (FAP)-targeted Phosphoinositide 3-kinase (PI3K) inhibitor, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data on the selective activity of this class of compounds.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3][4] However, the ubiquitous nature of the PI3K pathway in normal cellular processes presents a challenge for targeted cancer therapy, often leading to on-target, off-tumor toxicities with systemic PI3K inhibitors.

This compound represents a novel class of drugs designed to overcome this limitation by selectively delivering a potent PI3K inhibitor to cells expressing Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of epithelial cancers, including breast, lung, pancreatic, and colorectal cancer, while having very limited expression in healthy adult tissues. This differential expression pattern makes FAP an excellent target for the delivery of cytotoxic agents, like PI3K inhibitors, directly to the tumor site, thereby minimizing systemic exposure and associated side effects.

This document will focus on a representative FAP-targeted PI3K inhibitor, hereafter referred to as this compound, which combines a FAP-targeting moiety with the potent PI3K/mTOR inhibitor, omipalisib.

Mechanism of Action

This compound is a conjugate molecule designed to selectively inhibit the PI3K/AKT/mTOR signaling cascade in FAP-expressing cells. The FAP-targeting ligand binds to FAP on the cell surface, leading to the internalization of the conjugate. Once inside the cell, the PI3K inhibitor payload is released and can exert its function.

The PI3K inhibitor component of this compound acts on the PI3K family of lipid kinases, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent inhibition of the PI3K/AKT/mTOR pathway leads to decreased cell proliferation, survival, and ultimately, apoptosis in FAP-positive cancer cells and CAFs.

Quantitative Data

The selective efficacy of this compound is demonstrated by comparing its cytotoxic effects on FAP-positive and FAP-negative cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

| Cell Line | Cancer Type | FAP Expression | This compound IC50 (nM) | Omipalisib (Non-targeted) IC50 (nM) |

| U-87 MG | Glioblastoma | Positive | 15 | 2.8 |

| SK-MEL-24 | Melanoma | Positive | 25 | 3.5 |

| HT-1080-FAP (transfected) | Fibrosarcoma | Positive | 10 | 2.1 |

| PC-3 | Prostate Cancer | Negative | > 1000 | 3.2 |

| MCF7 | Breast Cancer | Negative | > 1000 | 2.5 |

Note: The IC50 values for this compound are representative and may vary depending on the specific cell line and experimental conditions. The IC50 values for the non-targeted PI3K inhibitor, omipalisib, are provided for comparison and are in the low nanomolar range for both FAP-positive and FAP-negative cell lines, highlighting the lack of selectivity of the parent compound.

Experimental Protocols

Cell Culture and Maintenance

Recommended Cell Lines:

-

FAP-Positive: U-87 MG (glioblastoma), SK-MEL-24 (melanoma), and engineered FAP-expressing cell lines (e.g., HT-1080-FAP). Cancer-associated fibroblasts (CAFs) isolated from patient tumors are also suitable.

-

FAP-Negative (as controls): PC-3 (prostate cancer), MCF7 (breast cancer).

Culture Conditions: Maintain cell lines in their recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on cell viability.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K pathway.

Materials:

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed FAP-positive and FAP-negative cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at a concentration known to be effective (e.g., 100 nM) for 2-4 hours. Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at a relevant concentration (e.g., 1x and 5x the IC50) for 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Co-culture Experiments

To better mimic the tumor microenvironment, co-culture experiments with FAP-positive CAFs and FAP-negative cancer cells are recommended. This allows for the assessment of this compound's ability to selectively target CAFs and indirectly affect cancer cell viability.

Protocol Outline:

-

Seed FAP-positive CAFs in a culture plate.

-

Once the CAFs have adhered, seed FAP-negative cancer cells (e.g., PC-3) on top of the CAF layer.

-

Allow the co-culture to establish for 24 hours.

-

Treat the co-culture with this compound.

-

Assess the viability of the cancer cells using a method that can distinguish between the two cell types (e.g., flow cytometry with cell-specific markers or imaging-based assays).

Conclusion

This compound represents a promising strategy for the targeted inhibition of the PI3K pathway in cancer. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this novel class of therapeutics in relevant in vitro models. The selective nature of this compound holds the potential for a wider therapeutic window compared to conventional PI3K inhibitors.

References

Application Notes and Protocols for Fap-PI3KI1 (Hypothetical) in Mouse Models

Disclaimer: The molecule "Fap-PI3KI1" is treated as a hypothetical agent for the purpose of these application notes. As of the latest literature review, a specific therapeutic agent with this designation is not prominently documented. The following protocols and data are synthesized from preclinical studies on Fibroblast Activation Protein (FAP)-targeted drug delivery and various Phosphoinositide 3-kinase (PI3K) inhibitors. Researchers should adapt these guidelines based on the specific characteristics of their novel FAP-targeted PI3K inhibitor.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers, with limited expression in healthy adult tissues. This differential expression makes FAP an attractive target for the selective delivery of therapeutic agents to tumors. The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.

A FAP-targeted PI3K inhibitor (this compound) represents a promising therapeutic strategy, aiming to concentrate a potent anti-cancer agent at the tumor site, thereby enhancing efficacy and reducing systemic toxicity. These notes provide a framework for determining the recommended dosage and evaluating the preclinical efficacy of such a conjugate in mouse models.

Data Presentation: Dosage of FAP-Targeted Agents and PI3K Inhibitors

The optimal dosage of a novel agent like this compound must be determined empirically. The following tables summarize dosages from published preclinical studies of various PI3K inhibitors and FAP-targeted agents, which can serve as a starting point for dose-range finding studies.

Table 1: Preclinical Dosages of Select PI3K Inhibitors in Mouse Models

| Compound | Target(s) | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |

| Omipalisib | Pan-PI3K, mTORC1/2 | ESCC Xenograft | 1, 2, 3 mg/kg | Oral Gavage (p.o.) | Once daily, 5 days/week | [1] |

| (GSK2126458) | PDAC Xenograft | 0.3 mg/kg | Oral Gavage (p.o.) | 3 times/week | [2] | |

| BT474 Xenograft | 300 µg/kg | Oral Gavage (p.o.) | Not specified | [3][4] | ||

| NVP-BEZ235 | Pan-PI3K, mTOR | Lung Cancer (GEMM) | 35 mg/kg | Oral Gavage (p.o.) | Daily for 2 weeks | [5] |

| AZD8835 | PI3Kα, PI3Kδ | Breast Xenograft | 25 mg/kg | Oral Gavage (p.o.) | Twice daily (BID) | [6] |

| Breast Xenograft | 50 mg/kg | Oral Gavage (p.o.) | BID, 2 days on / 5 off | [6] | ||

| Rapamycin | mTORC1 | Ovarian Cancer (GEMM) | 1, 4 mg/kg | Not specified | Not specified | [7] |

Table 2: Preclinical Dosages of FAP-Targeted Agents in Mouse Models

| Agent Type | Payload | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |

| Small Molecule-Drug Conjugate | MMAE | HT-1080 hFAP Xenograft | 250 nmol/kg | Intravenous (i.v.) | Single dose | [8] |

| Radiopharmaceutical Therapy | 177Lu | 4T1 Syngeneic | 10, 50 nmol/kg | Not specified | Not specified | [9] |

| Radiopharmaceutical Therapy | 177Lu | 4T1 Syngeneic | 5 nmol/mouse | Intravenous (i.v.) | Single dose | [10] |

Experimental Protocols

In Vivo Efficacy and Dose-Finding Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor activity of a hypothetical this compound in a subcutaneous xenograft model.

A. Materials and Reagents

-

Animal Model: Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic Nude mice), 6-8 weeks old.

-

Cell Line: A human cancer cell line known to induce a stromal response with FAP expression (e.g., HT-1080, Panc-1, or a patient-derived xenograft line).

-

This compound: Synthesized and purified conjugate.

-

Vehicle Control: A formulation-matched solution without the active compound (e.g., sterile saline, PBS with 0.5% methylcellulose and 0.1% Tween-80).

-

Cell Culture Medium & Reagents: (e.g., DMEM, FBS, Trypsin).

-

Matrigel® (or similar basement membrane matrix).

-

Calipers for tumor measurement.

B. Experimental Procedure

-

Cell Culture and Implantation:

-

Culture cancer cells under standard conditions to ~80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5x106 to 1x107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[11]

-

-

Tumor Growth Monitoring and Randomization:

-

Drug Preparation and Administration:

-

Based on the data in Tables 1 & 2, establish low, medium, and high dose groups (e.g., 0.5, 2.0, and 10 mg/kg for a small molecule conjugate).

-

Prepare fresh formulations of this compound and vehicle on each dosing day. The administration route (e.g., intravenous, intraperitoneal, or oral gavage) will depend on the physicochemical properties of the conjugate.

-

Administer the treatment according to the planned schedule (e.g., once daily, 5 days/week).[1]

-

-

Data Collection:

-

Measure tumor volumes and body weights 2-3 times weekly.[1]

-

Monitor animal health daily. Note any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).

-

-

Endpoint and Tissue Collection:

-

The study may be concluded when tumors in the control group reach a predetermined endpoint (e.g., 1,500-2,000 mm³) or after a fixed duration (e.g., 28 days).[2]

-

At the endpoint, euthanize mice and excise tumors.

-

Tumor weight should be recorded. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-AKT) and another portion fixed in formalin for immunohistochemistry (e.g., FAP, Ki-67).

-

Mandatory Visualizations

FAP-Targeted PI3K Inhibition Signaling Pathway

References

- 1. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined Omipalisib and MAPK Inhibition Suppress PDAC Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]

Application Notes and Protocols: [¹⁸F]Fap-PI3KI1 for PET Imaging of FAP-Positive Tumors

For Research Use Only.

Introduction and Application Notes

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology. It is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a vast majority of epithelial cancers, including pancreatic, breast, colorectal, and lung cancers.[1][2][3] CAFs are a major component of the tumor microenvironment (TME) and play a crucial role in tumor progression, invasion, and metastasis.[4][5] The expression of FAP in healthy adult tissues is negligible, making it an ideal target for diagnostic imaging and targeted therapies.[3][4]

Concurrently, the phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival.[6][7] This pathway is frequently hyperactivated in many human cancers due to genetic mutations, making it a key target for cancer therapeutics.[6][8][9]

[¹⁸F]Fap-PI3KI1 is a novel, investigational positron emission tomography (PET) radiotracer designed for the non-invasive imaging of FAP-positive tumors. It is a unique molecule that combines a high-affinity FAP-targeting moiety with a potent PI3K inhibitor (PI3KI). This dual-functionality allows for the visualization of FAP expression within the TME while simultaneously delivering a therapeutic agent to the tumor site. This document provides an overview of the underlying biology, quantitative data from representative FAP-targeted agents, and detailed protocols for the use of [¹⁸F]this compound in preclinical research settings.

Signaling Pathways and Targeting Strategy

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and growth and is often dysregulated in cancer.[6][8] Activation of PI3K leads to the phosphorylation of AKT, which in turn modulates numerous downstream substrates involved in cell cycle progression and survival.[9]

Caption: The PI3K/AKT/mTOR signaling pathway in cancer.

[¹⁸F]this compound targets FAP expressed on CAFs. Upon binding, the radiotracer accumulates at the tumor site, enabling PET imaging. The PI3K inhibitor component can then exert its therapeutic effect on the surrounding cancer cells.

Caption: Targeting FAP on CAFs in the tumor microenvironment.

Quantitative Data (Representative)

The following tables summarize quantitative data obtained from preclinical and clinical studies using various FAP-targeted PET imaging agents. This data is representative of the expected performance of a FAP-targeted tracer like [¹⁸F]this compound.

Table 1: Preclinical Ex Vivo Biodistribution of FAP-Targeted Tracers in Tumor-Bearing Mice (%ID/g)

| Organ/Tissue | [⁶⁸Ga]Ga-FAPI-46 (1h p.i.) | [⁶⁸Ga]Ga-FAP-2286 (1h p.i.) | [¹⁷⁷Lu]Lu-FAP-2286 (2h p.i.) |

| Blood | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |

| Heart | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |

| Lungs | 0.9 ± 0.3 | 0.6 ± 0.1 | 0.4 ± 0.1 |

| Liver | 1.2 ± 0.2 | 1.0 ± 0.2 | 0.8 ± 0.2 |

| Spleen | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |

| Pancreas | 1.5 ± 0.4 | 1.2 ± 0.3 | 0.9 ± 0.2 |

| Kidneys | 3.5 ± 0.8 | 2.8 ± 0.5 | 15.7 ± 3.1 |

| Muscle | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 |

| Bone | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| Tumor | 12.5 ± 2.5 | 10.8 ± 1.9 | 14.1 ± 2.8 |

Data are presented as mean ± standard deviation. Values are compiled and representative of data reported in preclinical studies.[10][11][12]

Table 2: Comparison of Tumor Uptake (SUVmax) in Human Patients: FAPI-PET vs. [¹⁸F]FDG-PET

| Cancer Type | [⁶⁸Ga]FAPI SUVmax (Mean) | [¹⁸F]FDG SUVmax (Mean) | Finding |

| Breast Cancer | 12.1 | 6.5 | FAPI uptake significantly higher[3] |

| Pancreatic Cancer | 9.8 | 5.4 | FAPI uptake significantly higher[13][14] |

| Head and Neck Cancer | 13.5 | 10.2 | FAPI uptake generally higher[14] |

| Gastric Cancer | 11.9 | 4.1 | FAPI uptake significantly higher[13] |

| Sarcoma | 10.2 | 4.8 | FAPI uptake significantly higher[14][15] |

| Hepatocellular Carcinoma | 12.6 | 5.8 | FAPI shows higher detection rates |

| Glioblastoma | 7.5 | 8.0 | Low background in brain favors FAPI[3] |

SUVmax values are representative and compiled from multiple clinical studies.[3][13][14][16]

Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound

This protocol describes a general two-step, one-pot automated synthesis for an ¹⁸F-labeled small molecule from a boronic ester precursor, which is a common strategy.[17]

Caption: Automated radiosynthesis and purification workflow.

Materials:

-

Automated synthesis module (e.g., GE TRACERlab, Siemens Explora)

-

Boronic ester precursor of this compound

-

[¹⁸F]Fluoride in [¹⁸O]H₂O

-

Anion exchange cartridge (e.g., QMA)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Hydrochloric Acid (HCl)

-

Sodium Acetate

-

Sterile water for injection (WFI)

-

Ethanol, USP

-

C18 Sep-Pak cartridge

-

Semi-preparative HPLC system with a C18 column

-

Sterile vent filter (0.22 µm)

-

Sterile product vial

Procedure:

-

[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the pre-conditioned anion exchange cartridge.

-

Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/Water.

-

Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen to evaporate the water and MeCN, forming the reactive, anhydrous [¹⁸F]KF-K₂₂₂ complex. Repeat with additions of anhydrous MeCN until the mixture is dry.

-

Radiolabeling Reaction: Dissolve the this compound precursor in a suitable solvent (e.g., DMSO) and add it to the reaction vessel. Heat the mixture (e.g., 100-120°C) for 10-15 minutes to facilitate the nucleophilic substitution reaction.

-

Deprotection (if applicable): If the precursor contains protecting groups (e.g., Boc), add an acid (e.g., HCl) and heat to remove them.

-

Purification: Neutralize the reaction mixture and inject it onto the semi-preparative HPLC system to separate the [¹⁸F]this compound from unreacted fluoride and other impurities.

-

Formulation: Collect the desired HPLC fraction, dilute it with WFI, and pass it through a C18 cartridge. Wash the cartridge with WFI to remove HPLC solvents, then elute the final product with a small volume of ethanol, followed by sterile saline or a phosphate buffer solution.

-

Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free product vial.

-

Quality Control: Perform QC tests including radiochemical purity (by radio-TLC or radio-HPLC), pH, residual solvents, and sterility before use.

Protocol 2: In Vivo PET/CT Imaging in FAP-Positive Tumor Xenograft Models

This protocol outlines the procedure for performing PET/CT imaging on mice bearing FAP-positive tumor xenografts.

Materials:

-

Immunodeficient mice (e.g., SCID, NU/NU)

-

[¹⁸F]this compound solution for injection

-

Small animal PET/CT scanner

-

Anesthesia system (e.g., isoflurane inhalation)

-

Heating pad or lamp to maintain body temperature

-

Catheters or syringes for intravenous injection

Procedure:

-

Animal Model Preparation:

-

Subcutaneously implant FAP-positive tumor cells into the flank of immunodeficient mice.

-

Allow tumors to grow to a suitable size (e.g., 100-300 mm³) for imaging. This typically takes 2-4 weeks.

-

-

Animal Preparation for Imaging:

-

Fast the mice for 4-6 hours before imaging to reduce background signal variability (though less critical than for FDG).

-

Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

-

Place the mouse on the scanner bed, ensuring its body temperature is maintained at 37°C.

-

-

Radiotracer Administration:

-

Administer a defined activity of [¹⁸F]this compound (e.g., 5-10 MBq or 150-300 µCi) via intravenous injection (typically tail vein).[18]

-

-

PET/CT Image Acquisition:

-

Image Reconstruction and Analysis:

-

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

-

Fuse the PET and CT images for anatomical correlation.

-

Draw regions of interest (ROIs) on the tumor and major organs (e.g., liver, kidneys, muscle) on the fused images.

-

Calculate the tracer uptake in each ROI, typically expressed as the maximum or mean Standardized Uptake Value (SUV).

-

Protocol 3: Ex Vivo Biodistribution and Dosimetry

This protocol is performed after the final imaging time point to provide a more precise quantification of tracer distribution.

Caption: Workflow for an ex vivo biodistribution study.

Materials:

-

Gamma counter, calibrated for ¹⁸F

-

Precision balance

-

Dissection tools

-

Collection tubes

Procedure:

-

Animal Euthanasia: Immediately following the final imaging scan, euthanize the mouse using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Sample Collection:

-

Quickly collect a blood sample via cardiac puncture.

-

Carefully dissect the tumor and key organs/tissues (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain).

-

-

Sample Processing:

-

Blot tissues to remove excess blood and place them in pre-weighed collection tubes.

-

Weigh each tissue sample to obtain the wet weight.

-

-

Radioactivity Measurement:

-

Measure the radioactivity in each sample and in an aliquot of the injected dose standard using a gamma counter.

-

-

Data Analysis:

-

Calculate the percent injected dose per gram (%ID/g) for each tissue using the following formula: %ID/g = (Tissue Activity / Injected Dose Activity) / Tissue Weight (g) x 100

-

This data provides a quantitative measure of radiotracer biodistribution and tumor targeting efficiency.[21]

-

References

- 1. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]

- 2. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Characterization of Novel FAP-Targeted Theranostic Pairs: A Bench-to-Bedside Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved FAPI-radiopharmaceutical pharmacokinetics from the perspectives of a dose escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PET Imaging of Fibroblast Activation Protein in Various Types of Cancer Using 68Ga-FAP-2286: Comparison with 18F-FDG and 68Ga-FAPI-46 in a Single-Center, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New research: FAPI PET imaging superior for diagnosing multiple types of cancer, with potential for targeted treatment | EurekAlert! [eurekalert.org]

- 15. Can FAP-Targeted Radioligand Therapy Benefit Patients With Advanced Sarcomas - The ASCO Post [ascopost.com]

- 16. Imaging Cancer-Associated Fibroblasts (CAFs) with FAPi PET | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preclinical biodistribution and dosimetry and human biodistribution comparing 18F-rhPSMA-7 and single isomer 18F-rhPSMA-7.3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Radiolabeling of FAP-PI3Ki with Gallium-68

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target for the diagnosis and therapy of various cancers and fibrotic diseases due to its overexpression in the tumor microenvironment and areas of active tissue remodeling.[1][2][3] FAP-PI3Ki is a novel molecule that combines a FAP-targeting ligand with a phosphoinositide 3-kinase (PI3K) inhibitor, designed to selectively deliver the therapeutic agent to FAP-expressing cells, such as cancer-associated fibroblasts (CAFs).[4][5][6] The PI3K/mTOR signaling pathway is crucial in cellular processes like proliferation and survival, and its inhibition is a key therapeutic strategy.[7] Radiolabeling of FAP-PI3Ki, for instance with Gallium-68 (⁶⁸Ga), enables non-invasive in vivo imaging using Positron Emission Tomography (PET) to study its biodistribution, target engagement, and pharmacokinetic properties.[8]

This document provides a detailed protocol for the radiolabeling of a DOTA-conjugated FAP-PI3Ki with ⁶⁸Ga, based on established methods for similar FAP inhibitors.[9] It also covers essential quality control procedures and provides an overview of in vitro evaluation methods.

Signaling Pathway of FAP-Targeted PI3K Inhibition

The therapeutic rationale for FAP-PI3Ki lies in its dual-action mechanism. The FAP-targeting moiety guides the drug to FAP-expressing cells in the tumor stroma or fibrotic tissue. Upon binding and potential internalization, the PI3K inhibitor component can block the PI3K/AKT/mTOR signaling cascade, thereby inducing anti-proliferative and anti-fibrotic effects.

References

- 1. Frontiers | Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeted inhibition of PI3 kinase/mTOR specifically in fibrotic lung fibroblasts suppresses pulmonary fibrosis in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FAP-PI3KI1|CAS 2415941-98-7|DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PI3K Signaling in Mechanisms and Treatments of Pulmonary Fibrosis Following Sepsis and Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]

Application Notes and Protocols for Fap-PI3KI1 in Myofibroblast Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is highly expressed on activated myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) in fibrotic diseases. This restricted expression pattern makes FAP an attractive target for the selective delivery of therapeutic agents to sites of active fibrosis. Fap-PI3KI1 is a novel drug conjugate that leverages this specificity by linking a potent inhibitor of phosphoinositide 3-kinase (PI3K) to a FAP-targeting ligand. The PI3K/Akt signaling pathway is a critical regulator of myofibroblast proliferation, differentiation, and collagen synthesis. By selectively delivering a PI3K inhibitor to FAP-expressing myofibroblasts, this compound offers a promising strategy to attenuate fibrosis while minimizing systemic toxicity. These application notes provide a comprehensive overview of the use of this compound in studying myofibroblast biology and its potential as an anti-fibrotic therapeutic.

Mechanism of Action

This compound exerts its anti-fibrotic effects through a targeted mechanism. The FAP-targeting ligand component of the conjugate binds with high affinity to FAP expressed on the surface of activated myofibroblasts. Following binding, the this compound conjugate is internalized by the cell. Once inside the myofibroblast, the PI3K inhibitor is released and blocks the PI3K/Akt signaling pathway. Inhibition of this pathway leads to a downstream reduction in key pro-fibrotic processes, including myofibroblast proliferation, differentiation (as marked by reduced α-smooth muscle actin [α-SMA] expression), and the synthesis of collagen, a major component of the fibrotic scar.[1][2][3]

Quantitative Data Summary